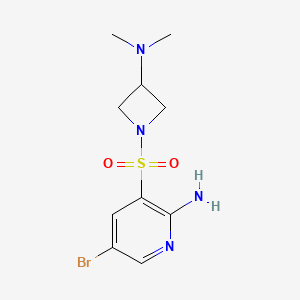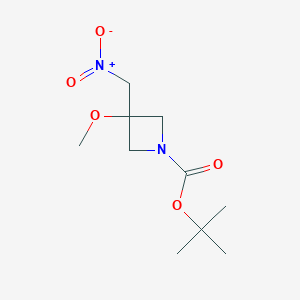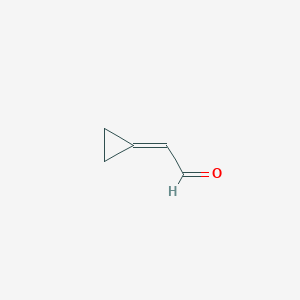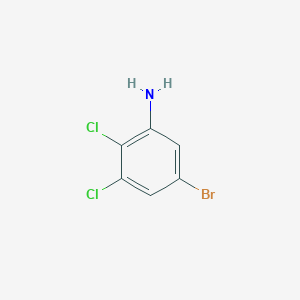
9-Phthalimidononan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(9-hydroxynonyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
2-(9-Hydroxynonyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The compound can also participate in substitution reactions with nucleophiles such as amines and alcohols . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-(9-Hydroxynonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cyclooxygenase (COX) enzymes . This inhibition is significant for the development of anti-inflammatory drugs . Additionally, the compound has applications in materials science, where it is used to create polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-(9-hydroxynonyl)isoindoline-1,3-dione involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . The compound inhibits the activity of these enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound can reduce inflammation and pain . The molecular pathways involved in this process include the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response .
Comparación Con Compuestos Similares
2-(9-Hydroxynonyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 1-acenaphthenol and 7-acetamido-4-hydroxy-naphthalene-2-sulfonic acid . These compounds share a similar core structure but differ in their functional groups and substituents . The uniqueness of 2-(9-hydroxynonyl)isoindoline-1,3-dione lies in its specific hydroxynonyl side chain, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
Clave InChI |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)


![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)

![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
